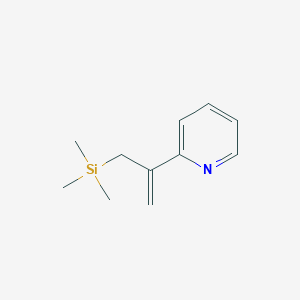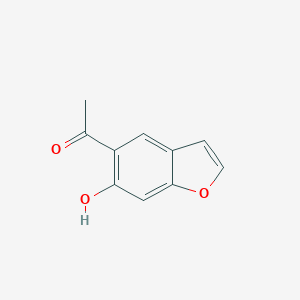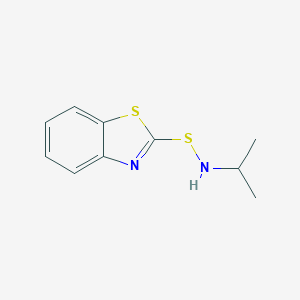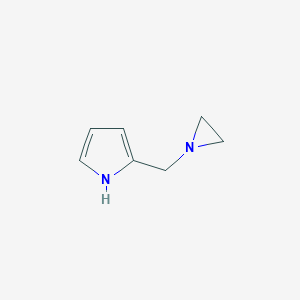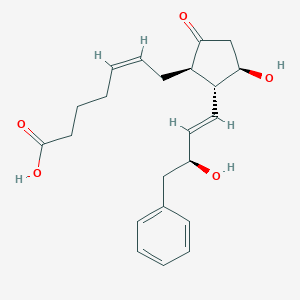![molecular formula C20H28O3 B158925 (4aR,5R,6R,8aR)-5-[2-(呋喃-3-基)乙基]-5,6,8a-三甲基-3,4,4a,6,7,8-六氢萘-1-羧酸 CAS No. 1782-65-6](/img/structure/B158925.png)
(4aR,5R,6R,8aR)-5-[2-(呋喃-3-基)乙基]-5,6,8a-三甲基-3,4,4a,6,7,8-六氢萘-1-羧酸
描述
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a natural product found in Baccharis tola, Chrozophora oblongifolia, and other organisms with data available.
科学研究应用
Leishmanicidal Potential
Hardwickiic Acid (HA) has been isolated from the stembark of Croton sylvaticus and evaluated for its leishmanicidal potential against Leishmania donovani and L. major promastigotes . The susceptibility of the promastigotes to HA was determined using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide/phenazine methosulfate . HA showed a significant antileishmanial activity on L. donovani promastigotes with an IC 50 value of 31.57± 0.06 µM .
Antifungal Activity
The combination of ent-hardwickiic acid with low concentrations of amphotericin B has been evaluated against Candida strains . The strategy of combining both compounds markedly reduced the MIC values from 16 µg/mL to 1 µg/mL of amphotericin B and from 12.5 µg/mL to 6.25 µg/mL of ent-hardwickiic acid . The combination of 1 µg/mL of amphotericin B with 6.25 µg/mL of ent-hardwickiic acid killed all the cells of the same strain within four hours of incubation .
作用机制
Target of Action
Hardwickiic acid, also known as 1-Naphthalenecarboxylic acid or (4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid, primarily targets Tetrodotoxin-sensitive voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
Hardwickiic acid interacts with its targets by blocking the sodium channels . This blockade inhibits the flow of sodium ions, which are essential for the initiation and conduction of electrical signals in the nervous system .
Biochemical Pathways
Its ability to block sodium channels suggests it may influence pathways involved inneuronal signaling and pain perception .
Pharmacokinetics
major promastigotes suggests it has sufficient bioavailability to exert its effects .
Result of Action
Hardwickiic acid’s blockade of sodium channels results in antinociceptive effects , reducing the perception of pain . Additionally, it has been shown to have insecticidal activity .
属性
IUPAC Name |
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWOKJDCJVESIF-JRJVTICQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939052 | |
| Record name | 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
CAS RN |
1782-65-6 | |
| Record name | Hardwickiic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of hardwickiic acid?
A1: Research indicates that hardwickiic acid interacts with several molecular targets. It displays anti-chaperone activity, particularly targeting heat shock protein 27 (Hsp27) []. It also exhibits inhibitory effects on tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons [].
Q2: How does hardwickiic acid's interaction with Hsp27 impact cancer cells?
A2: Hsp27 is an anti-apoptotic chaperone often overexpressed in cancer cells. By binding to Hsp27, hardwickiic acid disrupts its chaperone function, potentially leading to increased apoptosis (programmed cell death) in cancer cells [].
Q3: What are the downstream effects of hardwickiic acid's inhibition of voltage-gated sodium channels?
A3: Inhibiting voltage-gated sodium channels in dorsal root ganglion neurons reduces neuronal excitability []. This effect is linked to hardwickiic acid's antinociceptive properties, suggesting its potential for managing chronic pain conditions [].
Q4: What is the molecular formula and weight of hardwickiic acid?
A4: The molecular formula of hardwickiic acid is C20H28O3, and its molecular weight is 316.43 g/mol.
Q5: Are there any spectroscopic data available for hardwickiic acid?
A5: Yes, extensive spectroscopic data, including IR, UV, 1H NMR, 13C NMR, and mass spectrometry data, have been used to characterize and confirm the structure of hardwickiic acid [, , , , ].
Q6: Have computational methods been used to study hardwickiic acid?
A6: Yes, molecular modeling, docking, and dynamics simulations have been employed to investigate the interactions of hardwickiic acid with potential drug targets, including enzymes crucial for Leishmania parasites [].
Q7: What insights have computational studies provided regarding hardwickiic acid's antileishmanial activity?
A7: Docking studies have revealed the binding affinities and modes of hardwickiic acid with key Leishmania enzymes like trypanothione reductase (TR), pteridine reductase 1 (PTR1), and glutamate cysteine ligase (GCL) [], offering insights into its potential as an antileishmanial agent.
Q8: How do structural modifications of hardwickiic acid influence its biological activity?
A8: While specific SAR studies on hardwickiic acid are limited in the provided research, studies using microbial transformation to create hydroxylated derivatives of hardwickiic acid have shown increased potency against Candida glabrata compared to the parent compound and fluconazole []. This suggests that structural modifications can significantly impact its antifungal activity.
Q9: What is known about the stability of hardwickiic acid under various conditions?
A9: Specific data on the stability of hardwickiic acid under different conditions (temperature, pH, light) are limited in the provided research.
Q10: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of hardwickiic acid?
A10: The provided research does not offer detailed insights into the PK/PD profile of hardwickiic acid. Further investigations are needed to understand its ADME properties.
Q11: What in vitro studies have been conducted on hardwickiic acid?
A11: Numerous in vitro studies demonstrate hardwickiic acid's biological activities, including antifungal activity against various Candida species [, ], antileishmanial effects against Leishmania donovani [], and cytotoxicity against cancer cell lines [, , ].
Q12: Has hardwickiic acid shown efficacy in any in vivo models?
A12: Yes, hardwickiic acid has demonstrated promising results in preclinical animal models. For instance, it effectively reversed chronic pain behavior in rat models of HIV-sensory neuropathy and chemotherapy-induced peripheral neuropathy [].
Q13: Are there known resistance mechanisms to hardwickiic acid?
A13: The provided research does not explicitly discuss resistance mechanisms to hardwickiic acid. Further studies are needed to explore this aspect, especially considering the emergence of drug resistance in various pathogens.
Q14: What is the safety profile of hardwickiic acid?
A14: Although some studies indicate low cytotoxicity of hardwickiic acid in normal cell lines [], more comprehensive toxicological studies are required to establish its safety profile thoroughly.
Q15: What analytical techniques are commonly employed to characterize and quantify hardwickiic acid?
A15: Common techniques include high-performance liquid chromatography (HPLC) [, , ], often coupled with photodiode array detection (PDA) [], gas chromatography-mass spectrometry (GC-MS), and various spectroscopic methods like NMR and mass spectrometry [, , , , ].
Q16: Have analytical methods for hardwickiic acid been validated?
A16: Yes, at least one study describes the development and validation of an RP-HPLC-PDA method for quantifying hardwickiic acid and other terpenes in Copaifera oleoresins, demonstrating good linearity, precision, accuracy, and sensitivity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



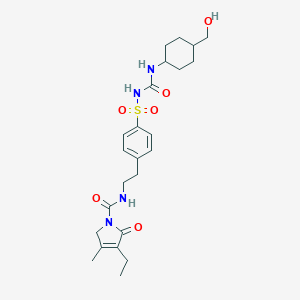
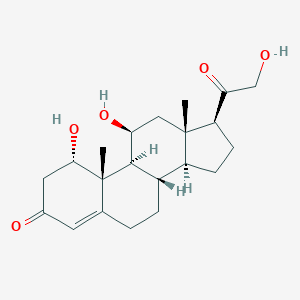
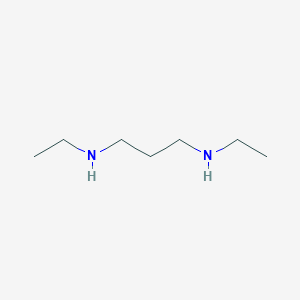

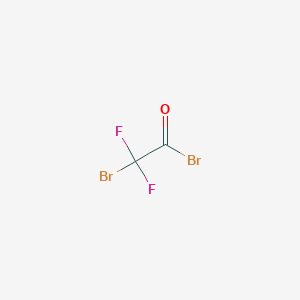
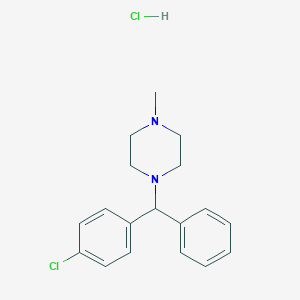

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)
